molecular formula C12H18Cl2N4 B2593753 3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride CAS No. 2093718-99-9

3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride

Cat. No. B2593753
CAS RN: 2093718-99-9
M. Wt: 289.2
InChI Key: OADNGJLWSFLSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride” is a chemical compound . It is part of a class of compounds known as triazolopyridines, which are heterocyclic compounds containing a triazolo ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involved the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using the GAUSSIAN 16W program package . This software allows for the geometry optimization of the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride” include its melting point, vapor pressure, boiling point, toxicity, specific gravity, boiling point, density, molecular formula, and molecular weight .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, it was found that protonated amines or nitrogen heterocycles could form π-cation interactions with the amino acid carbonyl groups of DNA gyrase, which was beneficial for antibacterial effects .

Future Directions

The future directions for research on this compound could involve further exploration of its antimicrobial properties . Additionally, the design, synthesis, and evaluation of more potent anticancer analogs could be a promising direction .

properties

IUPAC Name

3-(piperidin-3-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.2ClH/c1-2-7-16-11(5-1)14-15-12(16)8-10-4-3-6-13-9-10;;/h1-2,5,7,10,13H,3-4,6,8-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADNGJLWSFLSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=NN=C3N2C=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.